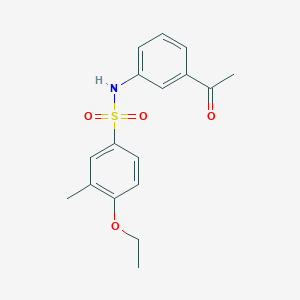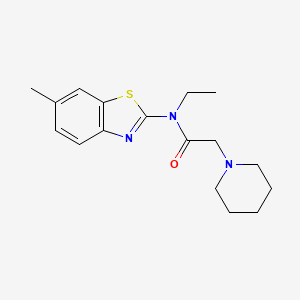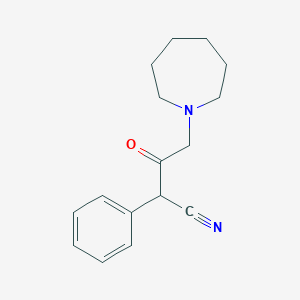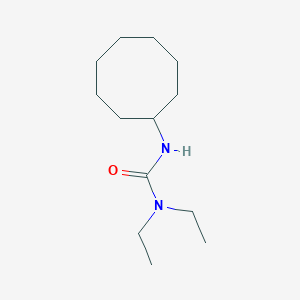![molecular formula C18H23N3O4S B4391524 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4391524.png)
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Descripción general
Descripción
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with a molecular weight of 377.5 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use
Direcciones Futuras
The future directions for the study of this compound and its derivatives could involve designing new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design pharmacologically interesting compounds of widely different composition .
Métodos De Preparación
The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing potassium acetate (KOAc). This one-pot synthesis pathway is efficient for producing related sulfonamides and acetamides. Additionally, the Lewis base switched annulation reaction of δ-acetoxy allenoates with cyclic N-sulfonyl imines highlights the versatility and reactivity of sulfonyl and acyl groups in creating complex molecules.
Análisis De Reacciones Químicas
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo C-demethylation mediated by CYP2C8 and CYP3A enzymes, which are involved in complex metabolic pathways. Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines is another notable reaction, leading to the formation of ortho-sulfonylated phenols. These reactions demonstrate the chemical versatility and reactivity of compounds containing sulfonyl and pyridinyl groups.
Aplicaciones Científicas De Investigación
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications. In chemistry, it is used to study the reactivity and synthesis of complex organic molecules. In biology, it is employed to investigate enzyme-mediated transformations and metabolic pathways. In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of enzyme inhibition and drug metabolism. Additionally, the compound’s unique chemical properties make it valuable for industrial applications, such as the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and pyridinyl groups play a crucial role in its reactivity and binding affinity to enzymes and other biomolecules. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical processes.
Comparación Con Compuestos Similares
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can be compared with other similar compounds, such as N-acyl- and N-(acylsulfonyl) histamines and δ-acetoxy allenoates These compounds share similar functional groups and chemical properties, but this compound stands out due to its unique combination of sulfonyl, phenoxy, and pyridinyl groups
Propiedades
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-2-3-11-21-26(23,24)17-8-6-16(7-9-17)25-14-18(22)20-13-15-5-4-10-19-12-15/h4-10,12,21H,2-3,11,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFFGANMBKMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-(propan-2-yl)benzamide](/img/structure/B4391456.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B4391468.png)
![N-[2-(diethylcarbamoyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4391474.png)

![3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)butanamide](/img/structure/B4391481.png)

![2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4391497.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4391505.png)
![2-[(phenylcarbonyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4391515.png)
![2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol](/img/structure/B4391518.png)


